4-{2-[(2-chlorophenyl)carbonyl]hydrazinyl}-N-(2,4-dimethylphenyl)-4-oxobutanamide
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Overview
Description
3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound is characterized by the presence of a chlorobenzoyl group, a hydrazinecarbonyl group, and a dimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine to form the intermediate 2-chlorobenzoyl hydrazine. This intermediate is then reacted with 2,4-dimethylphenylpropanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Chemistry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The chlorobenzoyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the hydrazinecarbonyl group can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(4-ethoxyphenyl)propanamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
3-[N’-(2-chlorobenzoyl)hydrazinecarbonyl]-N-(2,4-dimethylphenyl)propanamide is unique due to the presence of the 2,4-dimethylphenyl group, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C19H20ClN3O3 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
4-[2-(2-chlorobenzoyl)hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide |
InChI |
InChI=1S/C19H20ClN3O3/c1-12-7-8-16(13(2)11-12)21-17(24)9-10-18(25)22-23-19(26)14-5-3-4-6-15(14)20/h3-8,11H,9-10H2,1-2H3,(H,21,24)(H,22,25)(H,23,26) |
InChI Key |
ZCPLTAAFPNMOHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2Cl)C |
Origin of Product |
United States |
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